Alion
Description
Contextualization as a Pre-emergence Herbicide
Indaziflam (B594824) is a selective, pre-emergence herbicide primarily used to control annual grasses and broadleaf weeds. epa.govbeyondpesticides.org Its fundamental mechanism of action is the inhibition of cellulose (B213188) biosynthesis. epa.govnih.gov By disrupting the production of cellulose, indaziflam prevents the formation of plant cell walls, which is critical for cell division and elongation. publications.gc.cabayer.cr This action halts the germination process and the very early growth of seedlings before they can emerge from the soil. publications.gc.caresearcherslinks.com
Research has demonstrated that indaziflam can inhibit cellulose production in susceptible plants within an hour of treatment. nih.gov This rapid, dose-dependent action makes it a potent tool for weed management. nih.gov The compound affects the actively growing meristematic tissues in roots and shoots, meaning that weeds with germinating seeds are controlled before they become established. bayer.cr While it is primarily a pre-emergence herbicide, some post-emergence efficacy has been observed on weeds up to the two-leaf stage under specific conditions. researcherslinks.com Due to its unique mode of action, indaziflam is effective against weed populations that have developed resistance to other common herbicides, such as those that inhibit glyphosate (B1671968), triazines, or acetolactate synthase (ALS). epa.gov
Table 1: Indaziflam Research Findings on Pre-emergence Action
| Research Finding | Plant Studied | Significance | Citation |
|---|---|---|---|
| Inhibited cellulose production within 1 hour of treatment in a dose-dependent manner. | Arabidopsis thaliana | Demonstrates rapid onset of action at the cellular level. | nih.gov |
| Reduced root length significantly as concentration increased. | Poa annua | Confirms efficacy in a key turfgrass weed species. | frontiersin.org |
| Showed long-lasting efficacy, with residual activity extending 29 weeks after treatment. | Turfgrass | Highlights its persistence in providing extended weed control from a single application. | researcherslinks.com |
| Effectively controlled populations resistant to other herbicide modes of action. | General Weeds | Provides a critical tool for managing herbicide resistance. | epa.gov |
Chemical Classification within Alkylazine Group
Indaziflam belongs to the alkylazine chemical class. epa.govresearcherslinks.comresearchgate.net This classification is based on its molecular structure, which features a triazine ring substituted with alkyl groups. Specifically, it is a fluoroalkyltriazine herbicide. beyondpesticides.org Its chemical properties distinguish it within this group, contributing to its high potency. researcherslinks.com
The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) classify indaziflam as a Group 29 herbicide. publications.gc.caweedscience.org This group consists of herbicides that act by inhibiting cellulose biosynthesis. nih.govwikipedia.org Indaziflam is noted for being a particularly potent inhibitor within this class and is unique in its effectiveness against both monocot and dicot weeds, whereas other inhibitors like isoxaben (B1672637) are primarily active on dicots. researcherslinks.comfrontiersin.org
Table 2: Chemical and Classification Details of Indaziflam
| Attribute | Detail | Citation |
|---|---|---|
| Chemical Name (IUPAC) | N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine | wikipedia.org |
| Chemical Class | Alkylazine | epa.govresearcherslinks.com |
| HRAC Group | 29 (Legacy L) | publications.gc.caweedscience.org |
| WSSA Group | 29 | publications.gc.cawikipedia.org |
| Mode of Action | Cellulose Biosynthesis Inhibitor | epa.govnih.gov |
| Molecular Formula | C₁₆H₂₀FN₅ | wikipedia.org |
Historical Development and Regulatory Registration (Non-commercial Aspects)
The development of indaziflam originated from research into 2-amino 6-fluoroalkyl triazine derivatives, for which a patent was first filed by the Japanese company Idemitsu Kosan in 1991. wikipedia.org This initial work led to the development of triaziflam (B178908), which had limited commercial success. researchgate.netwikipedia.org Scientists at Bayer CropScience later investigated this chemical class, identifying and patenting indaziflam (coded as BCS-AA10717) due to its superior herbicidal properties. wikipedia.org
Bayer CropScience first presented the chemical and biological properties of indaziflam at the Weed Science Society of America annual meeting in 2009. agribusinessglobal.com The compound received its initial registration for use in the United States from the Environmental Protection Agency (EPA) in 2010 under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govwikipedia.orgpmarketresearch.com The initial registration covered uses in non-agricultural settings like turf, ornamentals, and forestry. regulations.gov
Subsequent registrations expanded its use to various food crops, including tree nuts, pome and stone fruits, and grapes, starting in 2011. publications.gc.caregulations.gov Regulatory bodies in other regions, such as the European Union under Regulation (EC) No 1107/2009, have also evaluated indaziflam, though timelines and requirements can differ significantly, impacting global availability. pmarketresearch.compmarketresearch.com For instance, the EU's process often involves extensive ecotoxicological assessments that can prolong authorization compared to the U.S. pmarketresearch.com
Table 3: Timeline of Indaziflam's Development and Registration
| Year | Event | Organization/Entity | Citation |
|---|---|---|---|
| 1991 | Patent filed for related triazine derivatives. | Idemitsu Kosan | wikipedia.org |
| 2009 | First public presentation of indaziflam's properties. | Bayer CropScience | agribusinessglobal.com |
| 2010 | First registration granted in the USA. | U.S. EPA | epa.govwikipedia.org |
| 2011 | Registration expanded to include various food crops in the USA. | U.S. EPA | regulations.gov |
| 2017 | New uses approved for lowbush blueberries and certain tropical fruits. | U.S. EPA | regulations.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20FN5 |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10+,13+/m0/s1 |
InChI Key |
YFONKFDEZLYQDH-OPQQBVKSSA-N |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)[C@@H](C)F)C=C(C=C2)C |
Canonical SMILES |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |
Origin of Product |
United States |
Synthesis and Derivatization Strategies
Established Synthetic Pathways for Indaziflam (B594824)
The established technical synthesis of Indaziflam is a multi-step process, optimized for efficiency and stereochemical control. The general synthetic approach involves the preparation of a specific indanylamine intermediate, which is then converted to the final triazine product. datapdf.comdokumen.pub
A primary route begins with the synthesis of the requisite indanone precursor. datapdf.com For instance, 2,6-dimethyl-1-indanone can be synthesized via a Friedel-Crafts reaction or alternative multi-step sequences. datapdf.comresearchgate.net This key intermediate, the indanone, undergoes reductive amination to produce the corresponding indanylamine. dokumen.pubresearchgate.net This transformation is crucial as it establishes one of the chiral centers of the molecule. Methods like using sodium cyanoborohydride with ammonium (B1175870) acetate (B1210297) can be employed for this step. datapdf.com
The synthesis of the specific stereoisomer, (1R,2S)-2,6-dimethyl-1-indanamine, is critical for the herbicidal activity. This is achieved through stereoselective methods. One efficient process involves the asymmetric transfer hydrogenation of the racemic α-methyl indanone. This is followed by a nucleophilic hydroxyl substitution using diphenylphosphoryl azide (B81097) (DPPA) and a subsequent reduction of the resulting trans-azide to yield the desired (1R,2S)-indanylamine. researchgate.net
The final key stage of the synthesis is the formation of the triazine ring. Two primary methods have been established for this: direct reaction of the indanylamine with a chlorotriazine, or a two-step approach involving a biguanidine (B15175387) intermediate. researchgate.net The latter has proven to be more technically efficient for large-scale synthesis. datapdf.com Historically, the synthesis of the biguanidine intermediate from (1R,2S)-indanylamine and cyanoguanidine required high temperatures (around 140°C), leading to side reactions. datapdf.comdokumen.pub A significant innovation was the introduction of an aluminium alkoxide, which acts as a Lewis acid. dokumen.pub This additive coordinates with the cyanoguanidine, activating it and allowing the reaction to proceed at much lower temperatures, resulting in higher yield and purity. datapdf.comdokumen.pub The resulting biguanidine, stabilized as an aluminium chelate, undergoes smooth ring closure with an ester of 2-fluoropropionic acid to yield Indaziflam. datapdf.com
Table 1: Key Reactions in the Established Synthesis of Indaziflam
| Reaction Step | Key Reagents/Intermediates | Purpose | Reference |
|---|---|---|---|
| Indanone Formation | ortho-fluoro toluene, methacrylic acid chloride | Creation of the indanone backbone. | datapdf.com |
| Reductive Amination | Indanone, Sodium Cyanoborohydride, Ammonium Acetate | Conversion of the indanone to an indanylamine. | datapdf.comresearchgate.net |
| Biguanidine Formation | (1R,2S)-indanylamine, Cyanoguanidine, Aluminium alkoxide | Formation of the key biguanidine intermediate under improved conditions. | datapdf.comdokumen.pub |
| Triazine Ring Closure | Biguanidine-aluminium chelate, 2-fluoro propionic acid ester | Final cyclization to form the Indaziflam triazine ring. | datapdf.com |
Exploration of Novel Synthetic Approaches
While the established pathway is robust, research into novel synthetic approaches continues, often focusing on improving the efficiency of key steps or developing alternative routes to crucial intermediates.
One area of focus has been the synthesis of the key intermediate, (1R,2S)-2,6-dimethyl-1-aminoindan. A Chinese patent describes a method starting from a mixture of four stereoisomers of 2,6-dimethyl-1-aminoindan. google.com This process utilizes hydrogenation in the presence of a palladium catalyst and salifying crystallization with an achiral organic acid to enrich the trans-isomer. google.compatsnap.com Subsequently, the racemic trans-mixture is resolved using R-mandelic acid to isolate the desired (1R,2S) enantiomer. google.com This approach addresses the challenge of controlling stereochemistry by separating the desired isomer from a mixture, potentially offering a more cost-effective route than asymmetric synthesis from the start.
Another recently disclosed process focuses on producing nearly enantiomerically pure (1R,2S)-2,6-dimethyl-1-indanamine through an enzyme-catalyzed, stereoselective acylation of a racemic mixture of the amine. google.com This biocatalytic approach highlights a move towards more sustainable and highly selective chemical manufacturing processes.
Furthermore, innovations in the biguanidine formation step have been explored. A patent describes a process for preparing biguanidine salts and their subsequent conversion to triazines, which could represent an alternative to the established aluminum-mediated method. googleapis.com A process developed by Yangnong Chemical utilizes a biguanidine hydrochloride-methyl (R)-2-fluoropropanoate synthesis process, which has been scaled for mass production, indicating another viable industrial pathway. agropages.com
Structural Modifications and Analog Development for Mechanistic Probing
The development of Indaziflam was the result of extensive structure-activity relationship (SAR) studies, which began with the earlier alkylazine herbicide, triaziflam (B178908). datapdf.com Triaziflam exhibited a dual mode of action, inhibiting both photosystem II and cellulose (B213188) biosynthesis. The goal was to optimize the molecule to enhance the novel cellulose biosynthesis inhibition while eliminating the other activity. datapdf.com
Initial modifications on the triaziflam structure involved varying the chain length between the aryl and triazine moieties, substituting carbon atoms with heteroatoms, and introducing different substituents on the aryl ring. datapdf.com These early efforts did not yield a significant improvement. However, a major breakthrough occurred with the introduction of bicyclic systems in place of the original aryl group. The indanyl ring system, in particular, was found to significantly boost herbicidal activity. datapdf.com
Further SAR studies focused on the indanyl ring itself. Different substitution patterns on the aromatic portion of the indanyl group were explored to fine-tune activity. The 2,6-dimethyl substitution pattern on the indan (B1671822) skeleton of Indaziflam was identified as being highly effective. datapdf.com The stereochemistry of the indanylamine backbone was also found to be critical, with the (1R,2S) configuration providing the highest efficacy. datapdf.com
The development of analogs is crucial for understanding the precise mechanism of action. While the direct targets of Indaziflam within the cellulose synthase complex are not fully elucidated, comparing its activity to other cellulose biosynthesis inhibitors (CBIs) like isoxaben (B1672637) reveals that their mechanisms differ. oup.comoup.com This suggests that Indaziflam interacts with a unique site in the cellulose biosynthesis pathway. oup.com The synthesis of various analogs, by modifying the indane group, the fluoroethyl side chain, or the triazine ring, allows researchers to probe these interactions. For example, studies on related compounds have shown that the indane moiety itself has a significant effect on biological activity. mdpi.com These explorations help to map the binding pocket of the target protein and explain the potent, selective action of Indaziflam. datapdf.com
Table 2: Summary of Structure-Activity Relationship (SAR) Insights
| Molecular Moiety Modified | Modification Explored | Impact on Activity | Reference |
|---|---|---|---|
| Aryl Group | Replacement of simple aryl with bicyclic indanyl ring | Significantly boosted herbicidal activity. | datapdf.com |
| Indanyl Ring | Substitution patterns (e.g., 2,6-dimethyl) | Optimized herbicidal profile. | datapdf.com |
| Indanylamine Stereocenter | Investigation of different stereoisomers | (1R,2S) configuration identified as most active. | datapdf.com |
| Alkyl Chain/Triazine Ring | Variations from parent compound triaziflam | Shifted mode of action solely to cellulose biosynthesis inhibition. | datapdf.com |
Molecular and Cellular Mechanisms of Action
Cellular Responses in Susceptible Organisms
The inhibition of cellulose (B213188) biosynthesis at the molecular level manifests as distinct and severe symptoms at the cellular and organismal levels, particularly in susceptible plants.
Plants treated with indaziflam (B594824) exhibit symptoms characteristic of cellulose biosynthesis inhibition. nih.govresearchgate.netnih.gov A primary symptom observed in seedlings is significant radial swelling of the roots and hypocotyls. nih.govtennessee.eduresearchgate.net This swelling is a direct result of the weakened cell walls being unable to constrain turgor pressure, causing cells to expand isotropically rather than elongating in a controlled, anisotropic manner.
Fluorescence microscopy has confirmed the induction of aberrant root and cell morphology. usda.govresearchgate.netnih.gov In dicots, cells often appear malformed and circular, while in monocots, more severe effects such as large structural gaps and split roots are observed. researchgate.netresearchgate.net Another common symptom is ectopic lignification, where lignin (B12514952) is deposited in abnormal locations as a response to cell wall stress. nih.govresearchgate.netresearchgate.net These morphological changes severely inhibit root development and function. beyondpesticides.orgnovachem.co.nz
Indaziflam's herbicidal activity is most pronounced in the actively growing regions of a plant, such as the meristems found in the tips of roots and shoots. cambridge.orgbioone.orgmass.gov These tissues have a high rate of cell division and elongation, and therefore a high demand for cellulose synthesis to form new cell walls. regulations.govmass.gov
By targeting this fundamental process, indaziflam effectively inhibits the germination of seeds and the early development of seedlings. bayer.com.auresearcherslinks.comrutgers.edu It halts the growth of the radicle (the embryonic root), preventing the seedling from establishing itself. novachem.co.nzrutgers.edu Conversely, indaziflam has minimal to no effect on fully developed plant tissues where cell expansion has ceased and cellulose synthesis is no longer occurring at a high rate. researcherslinks.commass.gov This specificity of action makes it a pre-emergent herbicide, controlling weeds before or as they sprout. researcherslinks.comagropages.com
Environmental Dynamics and Fate
Soil Sorption and Desorption Dynamics
The movement and availability of indaziflam (B594824) in the soil are largely governed by sorption and desorption processes. scielo.br These processes are influenced by the physicochemical properties of both the herbicide and the soil. scielo.br
Studies have shown a positive correlation between indaziflam sorption and the clay content in soils. researchgate.netacs.org In Brazilian oxisols, the Freundlich distribution coefficient (Kf), a measure of sorption, was positively correlated with clay content. researchgate.netmountainscholar.org This suggests that soils with higher clay content tend to adsorb more indaziflam. tandfonline.com However, in a study of U.S. mollisols, a negative correlation was observed between Kf and clay content, which was attributed to the stronger positive correlation with organic carbon content overshadowing the effect of clay. scielo.brscielo.br The nature of the clay minerals also plays a role; many Brazilian soils are dominated by 1:1 minerals like kaolinite, which have lower expansion capacity compared to the 2:1 minerals often found in temperate regions. researchgate.netscielo.br
Soil organic matter (OM) is a primary factor influencing the sorption of indaziflam. awsjournal.orgscielo.br A strong positive correlation between the Freundlich sorption coefficient (Kf) and the percentage of organic carbon (%OC) has been consistently reported across various soil types, including Brazilian oxisols and U.S. mollisols. researchgate.netacs.orgmountainscholar.org This high affinity for organic matter means that soils with higher OM content will have reduced availability of indaziflam in the soil solution. tandfonline.complos.org This relationship is highlighted by the organic carbon-normalized sorption coefficient (Koc), which is reported to be high for indaziflam (e.g., Koc = 1,000 L kg⁻¹). awsjournal.org
The sorption of indaziflam is influenced by both organic matter and clay content, with studies showing positive correlations for both factors in certain soils. researchgate.netacs.org The interplay between these two soil components can be complex. For instance, in some soils, the strong influence of organic carbon on sorption can mask the contribution of clay particles. scielo.br
Interactive Data Table: Correlation of Indaziflam Sorption (Kf) with Soil Properties
| Soil Type | Soil Property | Correlation with Kf | Reference |
| Brazilian Oxisols | % Organic Carbon | Positive (r = 0.99) | researchgate.net |
| Brazilian Oxisols | % Clay | Positive (r = 0.88) | researchgate.netmountainscholar.org |
| U.S. Mollisols | % Organic Carbon | Positive (r = 0.97) | mountainscholar.org |
| U.S. Mollisols | % Clay | Negative (r = -0.998) | mountainscholar.org |
| U.S. Mollisols | pH | Negative (r = -0.87) | mountainscholar.org |
This table summarizes the correlation coefficients (r) between the Freundlich sorption coefficient (Kf) and various soil properties from different studies.
The sorption behavior of indaziflam in soil is well-described by the Freundlich equation. researchgate.netacs.orgnih.gov This empirical model is suitable for describing adsorption on heterogeneous surfaces. iscientific.org Studies have consistently shown high coefficients of determination (R² > 0.99) when fitting indaziflam sorption data to the Freundlich model. researchgate.netacs.orgnih.gov The Freundlich constant, Kf, indicates the sorption capacity, while the 1/n value relates to the intensity of adsorption. marmara.edu.tr For indaziflam, 1/n values are typically close to 1, suggesting a linear sorption isotherm in the studied concentration ranges. scielo.brresearchgate.netacs.org
The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, is another common model for describing sorption. iscientific.orgmdpi.com While the Freundlich model is more frequently cited for indaziflam, the choice of model depends on the specific adsorbent-adsorbate system. iscientific.orgmarmara.edu.tr Desorption of indaziflam has been shown to be hysteretic, meaning that the herbicide is not easily released from soil particles, which further reduces its mobility. researchgate.netacs.orgnih.gov
Persistence and Degradation Pathways in Environmental Matrices
Indaziflam is characterized by its persistence in the environment, a key factor in its long-lasting residual activity. awsjournal.orgplos.org
Under aerobic soil conditions, indaziflam is considered moderately persistent to persistent. mass.govepa.govbeyondpesticides.org Reported half-lives (DT50) are often greater than 150 days. mass.govawsjournal.orgepa.gov One study reported DT50 values ranging from 82.5 to 177.7 days in different sandy loam soils. regulations.gov Another study found DT50 values ranging from 95 to 161 days in coffee-cultivated soils. awsjournal.orgscielo.br The primary dissipation mechanism in soil is biotic degradation. mass.govepa.gov
Interactive Data Table: Aerobic Soil Degradation of Indaziflam
| Soil Type | DT50 (days) | Reference |
| Nord Sandy Loam | 82.5 - 87.7 | regulations.gov |
| NC Sandy Loam | 147.5 - 177.7 | regulations.gov |
| OXIsc (Oxisol) | 95 - 119 | awsjournal.orgscielo.br |
| OXIcl (Oxisol) | 135 - 161 | awsjournal.orgscielo.br |
This table presents the half-life (DT50) of indaziflam in various soils under aerobic conditions.
Indaziflam is persistent in anaerobic environments. mass.govepa.govbeyondpesticides.org In anaerobic soil and aquatic systems, it is considered stable, with little to no degradation observed in studies. mass.govepa.govregulations.gov In anaerobic aquatic environments, while indaziflam may disappear from the water phase with half-lives of around 4.9 to 5.2 days due to partitioning to sediment, it does not significantly degrade in the total system. europa.eu No major transformation products are typically formed under these anaerobic conditions. europa.eu
Aqueous Photolysis in Aquatic Systems
In aquatic environments, the degradation of indaziflam is significantly influenced by sunlight. Aqueous photolysis, the breakdown of molecules by light, is a key dissipation pathway for this compound in water. epa.gov Research indicates that indaziflam degrades rapidly in clear, shallow waters, with a reported half-life of approximately 3.7 to 5 days. epa.govmass.govherts.ac.uk This process is most effective in environments where light can penetrate the water column. epa.gov However, the total residues, including both the parent compound and its similarly structured degradates, degrade more slowly, with a combined half-life of about 85.5 days. regulations.gov In contrast, indaziflam is stable to hydrolysis, meaning it does not readily break down through reaction with water in the absence of light. mass.gov
Identification and Characterization of Primary Degradates (e.g., FDAT)
The environmental degradation of indaziflam results in the formation of several transformation products, or degradates. mass.gov These compounds are formed through processes like biotic degradation in soil and photolysis in water. epa.govmass.gov The major degradates identified in environmental fate studies include fluoroethyldiaminotriazine (FDAT), triazine-indanone, indaziflam-carboxylic acid, indaziflam-hydroxyethyl, and indaziflam-olefin. epa.govmass.govashs.org
FDAT, in particular, is a principal degradate noted for its high mobility. beyondpesticides.orgamazonaws.com The degradation pathway involves the cleavage of the N-bond in indaziflam, indaziflam-triazine-indanone (ITI), or indaziflam-carboxylic acid (ICA) to form FDAT from the triazine portion of the molecule. scielo.brscielo.br Studies have shown that these degradates are generally more mobile than the parent indaziflam molecule. epa.govplos.orgnih.gov
Below is a table summarizing the primary degradates of indaziflam.
Table 1: Primary Degradates of Indaziflam| Degradate Name | Common Abbreviation | Formation Pathway | Mobility Characteristics |
|---|---|---|---|
| Fluoroethyldiaminotriazine | FDAT | Cleavage of the N-bond from parent or other degradates scielo.brscielo.br | Mobile to highly mobile epa.govbeyondpesticides.org |
| Triazine-indanone | ITI | Biotic and aquatic degradation epa.govmass.govapvma.gov.au | More mobile than parent compound scielo.br |
| Indaziflam-carboxylic acid | ICA | Biotic and aquatic degradation epa.govmass.govapvma.gov.au | More mobile than parent compound scielo.br |
| Indaziflam-hydroxyethyl | Aqueous photolysis apvma.gov.au | More mobile than parent compound epa.gov | |
| Indaziflam-olefin | Aqueous photolysis apvma.gov.au | More mobile than parent compound epa.gov |
Transport Phenomena and Mobility
The movement of indaziflam in the environment is governed by its physicochemical properties and its interactions with soil and water. Dissipation in the environment occurs primarily through two main pathways: biotic degradation and leaching. epa.govmass.govplos.orgnih.gov Because indaziflam is not volatile, transport through the atmosphere is not considered a significant process. epa.govbeyondpesticides.org
Soil Mobility Potential (e.g., Moderately Mobile)
Indaziflam is generally classified as having low to moderate mobility in soil. plos.orgnih.govawsjournal.org This is quantified by its organic carbon-water (B12546825) partition coefficient (Koc), a measure of its tendency to bind to soil particles. Reported Koc values for indaziflam range from 396 to 789 L/kg, with some sources citing values up to 1,000 mL/g. mass.govawsjournal.orgscielo.br These values indicate a notable affinity for soil organic carbon and clay particles, which limits its movement. nih.gov However, its degradates are significantly more mobile, with Koc values below 100 mL/g, indicating a weaker bond to soil and a higher potential for movement. epa.gov The FDAT degradate is particularly mobile, with Koc values ranging from 10 to 50 mL/g. epa.gov
Leaching Potential to Subsurface and Groundwater Systems
Leaching, the downward movement of a substance through the soil profile with water, is a potential transport pathway for indaziflam. awsjournal.org While the parent compound has moderate mobility, its high persistence (with a soil half-life often exceeding 150 days) combined with the higher mobility of its degradates creates a potential for these compounds to reach groundwater. epa.govmass.govbeyondpesticides.orgawsjournal.org
Field studies have detected indaziflam degradates at depths of up to 120 cm. epa.govmass.gov The degradate FDAT is considered to have the potential to leach to groundwater due to its high mobility and persistence. epa.govbeyondpesticides.orgamazonaws.com The amount of rainfall or irrigation following application directly influences the depth of leaching; increased water input leads to deeper movement of the compound through the soil profile. plos.orgnih.govscielo.brresearchgate.net Studies have shown that indaziflam can leach to a depth of 30 cm. plos.orgnih.govmdpi.com
Influence of Soil Type (e.g., Sandy vs. Clayey Soils) on Mobility
Soil properties play a critical role in determining the mobility and leaching of indaziflam. Key factors include soil texture (the proportion of sand, silt, and clay), organic matter content, and pH. scielo.br
Sorption of indaziflam is positively correlated with organic matter and clay content. plos.orgtandfonline.com In soils with higher clay and organic matter content, indaziflam binds more strongly to soil particles, which reduces its availability in the soil solution and limits its downward movement. tandfonline.com Consequently, soils with higher clay content can reduce leaching by enhancing herbicide sorption and limiting the vertical movement of water. awsjournal.orgscielo.br Conversely, in sandy soils with low organic matter, indaziflam is less strongly adsorbed and has a greater potential for leaching. plos.orgbayer.com.au Studies have shown that indaziflam's phytotoxicity is greater in soils with low organic carbon content, indicating higher bioavailability and potential mobility. plos.orgnih.gov While clay content can influence persistence, some studies in Brazilian soils found that persistence exceeded 150 days without a significant effect from clay content. awsjournal.orgscielo.br
Table 2: Research Findings on Indaziflam Mobility in Different Soil Types
| Soil Type/Condition | Key Finding | Reference |
|---|---|---|
| Brazilian Oxisols and U.S. Mollisols | Sorption was positively correlated with organic carbon content. | plos.orgnih.gov |
| Sandy Loam | Most of the applied indaziflam remained in the top 0-12 cm of soil. | ashs.org |
| Clayey Soil (OXIcl) vs. Sandy-Clay (OXIsc) | Higher clay content in OXIcl (73%) compared to OXIsc (45%) may reduce leaching by enhancing sorption. | awsjournal.orgscielo.br |
| Sandy Soil (Florida Candler) | Leaching depth increased with higher application rates and greater amounts of simulated rainfall. | researchgate.netbioone.org |
| Loam vs. Clayey Soil | Indaziflam showed no significant difference in persistence between the two soil types, but aminocyclopyrachlor (B166884) (another herbicide) was less persistent in clayey soil. | scielo.br |
Impact of Soil Aggregation and Disaggregation on Chemical Transport
The physical structure of the soil, including its aggregation, porosity, and bulk density, also influences the transport of indaziflam. Soil porosity affects the number of available sorption sites and the pathways for water and solute movement. plos.orgsemanticscholar.org In a study comparing two pecan orchards, the soil with a lower bulk density (implying greater porosity) in unimpacted areas may have provided more sorption sites, reducing the dissipation of indaziflam through leaching. semanticscholar.org Clay soils, which often have a higher volume of small pores, can exhibit greater retardation and attenuation of herbicide movement compared to soils with larger pores. plos.orgsemanticscholar.org The presence of cracks or open channels in the soil, particularly in clay soils, can facilitate rapid downward movement of the product into the root zone. bayer.com.au Therefore, both the micro-scale interactions with soil particles and the macro-scale structure of the soil matrix are crucial in dictating the ultimate fate and transport of indaziflam.
Volatility Assessment and Atmospheric Transport Potential
The potential for a chemical compound to volatilize and be transported in the atmosphere is a critical component of its environmental risk assessment. For the herbicide Alion, whose active ingredient is indaziflam, this potential is characterized by its vapor pressure and Henry's Law constant. Scientific assessments consistently indicate that indaziflam has low volatility, limiting its potential for significant atmospheric transport.
Research findings classify indaziflam as non-volatile from both dry surfaces and water. regulations.gov This characteristic suggests that it is not likely to be subject to widespread atmospheric transport after application. regulations.govbeyondpesticides.orgusda.gov The low vapor pressure of indaziflam's isomers further supports this assessment. At a temperature of 25°C, the vapor pressure for Isomer A is 6.8 x 10⁻⁸ Pa, and for Isomer B, it is 1.1 x 10⁻⁸ Pa. usda.govregulations.gov Another study reports a vapor pressure of 2.5 x 10⁻⁸ Pa at 20°C. apvma.gov.auherts.ac.uk These low values are indicative of a substance that will not readily transition into a gaseous phase under typical environmental conditions.
The Henry's Law constant, which describes the partitioning of a chemical between water and air, also points to a low potential for volatilization from moist surfaces or water bodies. The calculated Henry's Law constant for indaziflam is 2.62 x 10⁻¹⁰ atm-m³/mol. regulations.gov Other measurements place the constant at 2.69 x 10⁻⁶ Pa m³/mol at both 20°C and 25°C. usda.govherts.ac.ukregulations.govpublications.gc.ca Based on these low values for vapor pressure and the Henry's Law constant, indaziflam is considered to be non-volatile in the environment. publications.gc.ca
Furthermore, the estimated chemical half-life of indaziflam in the air is short, ranging from 5.8 to 17 hours. apvma.gov.au This suggests that even if small amounts of the compound were to enter the atmosphere, it would degrade relatively quickly and not be transported over long distances in the gaseous phase or accumulate in the atmosphere. apvma.gov.au Therefore, dissipation in the environment occurs primarily through other pathways, such as degradation and leaching, rather than volatilization. usda.gov
Physicochemical Properties of Indaziflam Related to Volatility
| Parameter | Value | Temperature (°C) | Source(s) |
| Vapor Pressure (Isomer A) | 6.8 x 10⁻⁸ Pa | 25 | usda.govregulations.gov |
| Vapor Pressure (Isomer B) | 1.1 x 10⁻⁸ Pa | 25 | usda.govregulations.gov |
| Vapor Pressure | 2.5 x 10⁻⁸ Pa | 20 | apvma.gov.auherts.ac.uk |
| Henry's Law Constant | 2.62 x 10⁻¹⁰ atm-m³/mol | Not Specified | regulations.gov |
| Henry's Law Constant | 2.69 x 10⁻⁶ Pa m³/mol | 20 / 25 | usda.govherts.ac.ukregulations.govpublications.gc.ca |
| Atmospheric Half-life | 5.8 - 17 hours | Not Specified | apvma.gov.au |
Ecological Interactions and Non Target Plant Biology
Differential Sensitivity Across Plant Taxa
Indaziflam (B594824) exhibits differential activity across various plant taxa, influencing both monocotyledonous and dicotyledonous species.
Comparative Activity on Monocotyledonous and Dicotyledonous Species
Indaziflam is notable for its efficacy on both monocots and dicots, distinguishing it from some other Group 29 herbicides that primarily affect dicots tennessee.edufrontiersin.org. Research indicates that indaziflam may have increased activity on monocots compared to dicots at reduced concentrations researchgate.netresearchgate.net. For instance, studies have reported lower GR50 values (the concentration causing 50% growth reduction) for monocots than for dicots researchgate.netresearchgate.net.
| Plant Type | Average GR50 (pM) | Average GR50 (g a.i. ha⁻¹) |
| Monocots | 231 | 0.38 |
| Dicots | 512 | 0.87 |
| Data derived from research findings researchgate.netresearchgate.net. GR50 values represent the herbicide concentration or rate causing 50% growth reduction. |
This differential sensitivity contributes to its use in managing invasive annual grasses (monocots) while aiming to minimize harm to desirable dicotyledonous plants.
Physiological and Morphological Responses of Non-Target Flora
Exposure to indaziflam can induce specific physiological and morphological responses in susceptible non-target plants, consistent with its mode of action as a cellulose (B213188) biosynthesis inhibitor. These responses include radial root swelling and ectopic lignification, ultimately leading to chlorosis and potential mortality in affected seedlings nih.govtennessee.edufrontiersin.org. Studies using fluorescence microscopy have confirmed these cellular-level symptomologies, as well as aberrant root and cell morphology in treated plants nih.govresearchgate.net. Indaziflam inhibits cellulose production rapidly after treatment in a dose-dependent manner nih.gov.
Impacts on Plant Community Ecology
The application of indaziflam can significantly influence the structure and composition of plant communities, particularly in non-crop environments where it is used for invasive species management.
Effects on Native Species Richness and Biomass in Non-Crop Environments
The effects of indaziflam on native species richness and biomass in non-crop environments are varied and appear to be context-dependent bouldercounty.govnih.govbioone.org. Some studies have shown that by effectively controlling invasive annual grasses like cheatgrass (Bromus tectorum), indaziflam application can lead to a dramatic increase in native plant cover and biomass, including native grasses and forbs bouldercounty.govfrontiersin.orgnih.gov. For example, in cheatgrass-dominated plots, indaziflam treatment successfully reduced cheatgrass cover, allowing native herbaceous plants to increase in cover and biomass bouldercounty.govfrontiersin.org. Native species richness has also been observed to be substantially higher in indaziflam-treated plots in some cases bouldercounty.govfrontiersin.org.
However, other research indicates potential negative impacts on native species richness and diversity, particularly among native annual forbs bioone.orgmontana.edupeer.org. These conflicting results suggest that the outcome can depend on factors such as the specific ecosystem, the composition of the native plant community, and the time since application bouldercounty.govnih.govbioone.org. While perennial grasses often appear unaffected, native annual forbs, which rely on regeneration from the seedbank, can be negatively impacted bioone.orgmontana.eduresearcher.life.
Data Table: Impact of Indaziflam on Plant Community Metrics (Example Findings)
| Metric | Treatment | Average Value (Treated) | Average Value (Untreated Control) | Significance (p-value) | Source |
| Cheatgrass Cover (%) | Indaziflam | ~0 | 51-83 | < 0.001 | frontiersin.org |
| Native Plant Cover (%) | Indaziflam | >100 | 20 | < 0.001 | bouldercounty.gov |
| Native Forb Cover (%) | Indaziflam | >4-fold higher | Baseline | < 0.001 | bouldercounty.gov |
| Native Grass Cover (%) | Indaziflam | 11-fold higher | Baseline | < 0.001 | bouldercounty.gov |
| Total Herbaceous Biomass (lb/ac) | Indaziflam | 1500-3000 higher | Baseline | < 0.001 | bouldercounty.gov |
| Native Species Richness (species/plot) | Indaziflam | ~10 | ~4 | < 0.001 | bouldercounty.gov |
| Native Forb Diversity | Indaziflam | Increased (some studies) | Baseline | Varied | bouldercounty.govnih.gov |
| Native Forb Diversity | Indaziflam | Decreased (some studies) | Baseline | Varied | bouldercounty.govnih.gov |
Note: This table presents example findings from specific studies and highlights the variability in reported effects. Actual outcomes can depend on site-specific conditions and application parameters.
Alterations in Plant Community Composition and Dominance Patterns
Indaziflam application can lead to significant shifts in plant community composition, primarily by reducing the cover and dominance of target invasive annual species bouldercounty.govfrontiersin.org. This reduction in competition can facilitate the establishment and growth of native plants, potentially shifting the community towards a higher proportion of native grasses and forbs bouldercounty.govfrontiersin.orgoregonstate.edu. In areas where perennial grasses co-exist with invasive annuals, indaziflam can release these perennials from competition, resulting in substantial increases in their abundance oregonstate.edu.
Influence on Soil Seed Bank Dynamics of Diverse Flora
As a pre-emergent herbicide, indaziflam's primary mode of action involves inhibiting seedling emergence, which directly impacts the soil seed bank scielo.brarcgis.com. Studies have shown that indaziflam can effectively deplete the seed bank of target invasive annual grasses arcgis.combioone.orgresearchgate.net. This depletion is a key mechanism by which indaziflam provides long-term control of these species arcgis.combioone.org.
However, indaziflam can also negatively impact the seed bank of non-target native species, particularly native annual forbs that rely on annual regeneration from seed bioone.orgmontana.eduresearchgate.net. Research indicates that the density and richness of the native seed bank can be reduced by indaziflam application researchgate.net. While this may have limited impact on plant communities dominated by established perennials, it can be a significant consideration in areas where the restoration of native annuals from the seed bank is a goal arcgis.combioone.org. The extent of this impact can vary depending on the species and potentially the depth of the seeds in the soil arcgis.comresearchgate.net.
Herbicide Resistance Management in Agroecosystems
Herbicide resistance is a significant challenge in modern agriculture, threatening the effectiveness of weed control strategies. Indaziflam, with its distinct mode of action, plays a role in integrated weed management programs aimed at delaying or managing the evolution of herbicide-resistant weed populations epa.govepa.gov. Its use can provide an alternative mode of action to control weeds that have developed resistance to other herbicides epa.gov.
Role of Indaziflam's Unique Mode of Action in Resistance Delay
Indaziflam is classified as a Group 29 herbicide by the Weed Science Society of America (WSSA) and the Herbicide Resistance Action Committee (HRAC) epa.govapvma.gov.au. Its unique mode of action involves the inhibition of cellulose biosynthesis in plants apvma.gov.aunih.gov. Cellulose is a crucial component of plant cell walls, and inhibiting its synthesis disrupts seedling emergence and root development epa.govbeyondpesticides.org. This mechanism is distinct from many other widely used herbicides, such as those inhibiting ALS (acetolactate synthase), PS-II (photosystem II), or EPSP synthase (the target of glyphosate) epa.govfrontiersin.orgtennessee.edu.
The novelty of Indaziflam's mode of action is a key factor in delaying the development of herbicide resistance. Since resistance often evolves through specific target-site mutations or non-target site mechanisms related to a herbicide's action, a herbicide with a different target site reduces the likelihood of existing resistant weed biotypes being cross-resistant to it nih.govresearchgate.net. Research has indicated that weed biotypes resistant to glyphosate (B1671968), triazines, ALS-inhibiting, and growth regulant herbicides are not affected by the presence of Indaziflam epa.govepa.gov. This provides a valuable tool for managing weed populations that have already developed resistance to these other herbicide groups frontiersin.orgtennessee.edu.
While there is little historical evidence of evolved weed resistance to cellulose biosynthesis inhibitors like Indaziflam, continuous and sole reliance on any single herbicide mode of action can increase the selection pressure for resistant biotypes nih.govresearchgate.net. Therefore, integrating Indaziflam into diversified weed management strategies is crucial for preserving its effectiveness greenwayweedsolutions.com.
Synergistic Interactions with Other Herbicidal Chemistries
Tank mixing or rotating herbicides with different modes of action is a recommended strategy for herbicide resistance management and broadening the spectrum of weed control epa.govgreenwayweedsolutions.com. Indaziflam can be mixed with other herbicides that have different modes of action to slow or prevent herbicide resistance greenwayweedsolutions.com.
Studies have investigated the interactions of Indaziflam with various other herbicides. For instance, tank mixing Indaziflam with post-emergence herbicides like saflufenacil (B1680489) and glufosinate (B12851) has been shown to improve broadleaf and grass weed control, leading to reduced weed density and biomass compared to using saflufenacil and glufosinate alone researchgate.netcambridge.org. This suggests an additive or potentially synergistic effect in controlling emerged weeds while providing residual pre-emergence control from Indaziflam researchgate.netcambridge.org.
Combining Indaziflam, a pre-emergent herbicide with high residual activity, with herbicides having relatively low residual effects, such as saflufenacil and glufosinate, can provide extended weed control and manage weed species for a longer period researchgate.netscielo.br. Synergistic effects in herbicide combinations can lead to reduced application rates of individual herbicides, increased efficacy, control of tolerant or resistant species, and an extended application window google.comgoogle.com.
Mechanisms of Cross-Resistance and Multiple Resistance in Weeds
Cross-resistance occurs when a weed population evolves resistance to one herbicide and, as a result, is also resistant to other herbicides within the same mode of action group or sometimes across different groups due to a single resistance mechanism bioone.org. Multiple resistance, on the other hand, involves a weed population having distinct resistance mechanisms to two or more herbicides from different mode of action groups bioone.org.
Due to its unique mode of action as a cellulose biosynthesis inhibitor (Group 29), Indaziflam generally does not exhibit cross-resistance with herbicides from other established groups such as ALS, PS-II, or glyphosate inhibitors epa.govnih.govresearchgate.net. Research using Arabidopsis mutants resistant to other cellulose biosynthesis inhibitors like isoxaben (B1672637) or quinoxyphen indicated they were not cross-resistant to Indaziflam, suggesting a different molecular target within the cellulose biosynthesis pathway nih.govresearchgate.netnih.gov.
However, the evolution of resistance to Indaziflam itself is a potential concern with repeated use nih.gov. The first confirmed case of a plant evolving resistance to Indaziflam was identified in Poa annua (annual bluegrass) frontiersin.org. While the specific target site of Indaziflam in weeds is not yet fully elucidated, mechanisms of resistance are being investigated tennessee.edu. Studies in resistant Poa annua populations have shown lower concentrations of Indaziflam and its primary metabolite, suggesting that altered herbicide absorption might be a potential resistance mechanism tennessee.edu.
Continued reliance solely on Indaziflam for controlling weed populations already resistant to other modes of action could eventually select for populations with multiple resistance, possessing resistance mechanisms to both Indaziflam and the previously resisted herbicides bioone.org. Therefore, monitoring weed populations for signs of resistance and implementing integrated weed management strategies that include rotation and mixtures with herbicides from different groups are essential to mitigate the development of both cross-resistance and multiple resistance epa.govgreenwayweedsolutions.com.
Advanced Analytical Methodologies for Indaziflam Research
Chromatographic Techniques for Trace Analysis
Chromatographic methods are fundamental for separating, identifying, and quantifying indaziflam (B594824) and its degradation products in complex environmental and biological matrices. These techniques offer the high sensitivity and selectivity required for trace residue analysis.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of indaziflam in various samples. Methods have been developed for matrices such as soil and agricultural products, typically employing reverse-phase columns and ultraviolet (UV) detection.
For instance, a solid-liquid extraction with low-temperature partitioning (SLE/LTP) method has been validated for determining indaziflam in soils. This procedure involves extraction with a mixture of acetonitrile (B52724) and ethyl acetate (B1210297), followed by a freezing step to remove interferences. The final analysis by HPLC with UV-Vis detection provides selective and accurate quantification. Another approach for analyzing indaziflam and its metabolite, diamino triazine, in grapes uses a simple liquid-liquid extraction (LLE) followed by HPLC-UV detection. chemijournal.com This method demonstrates good separation and resolution with a relatively short chromatographic run time of around 30 minutes. chemijournal.com
Validation parameters for these HPLC methods are rigorously established to ensure reliability. Average recoveries typically range from 84% to 97%, with relative standard deviations (RSDs) below 3%, indicating high accuracy and precision. chemijournal.com The limits of detection (LOD) and quantification (LOQ) are sensitive enough for residue monitoring, often falling in the range of 0.02 to 0.05 µg/g. chemijournal.com
| Matrix | Extraction Method | Chromatographic Column | Mobile Phase | Detection | Recovery (%) | LOQ (µg/g) | Reference |
|---|---|---|---|---|---|---|---|
| Soil | Solid-Liquid Extraction with Low-Temperature Partitioning (SLE/LTP) | C18 | Acetonitrile/Water | UV-Vis | 79.56 - 106.41 | Not Specified | herts.ac.uk (From initial search) |
| Black Grapes | Liquid-Liquid Extraction (LLE) | C18 | Acetonitrile/Water | UV | 84 - 97 | 0.02 | chemijournal.com |
Gas Chromatography (GC) for Volatile Metabolites (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its application in indaziflam research is limited. The parent indaziflam molecule is characterized as non-volatile, making it unsuitable for direct GC analysis without derivatization. herts.ac.uknih.govepa.gov
Furthermore, the major known degradation products of indaziflam, such as indaziflam-carboxylic acid, triazine indanone, and fluoroethyldiaminotriazine, are polar and also exhibit low volatility. nih.govresearchgate.netnih.gov Consequently, GC-based methods are not commonly reported in the literature for routine analysis of indaziflam and its principal metabolites. The analytical focus remains predominantly on liquid chromatography due to the physicochemical properties of the target analytes.
Coupling with Mass Spectrometry (LC-MS/MS, GC-MS) for Identification and Confirmation
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the trace analysis of indaziflam and its metabolites. This approach offers superior sensitivity and selectivity compared to HPLC with UV detection, allowing for unambiguous identification and confirmation even in highly complex matrices.
LC-MS/MS methods have been established for the simultaneous determination of indaziflam and up to five of its metabolites in soil, water, fruits, and palm oil. nih.gov Sample preparation often utilizes modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocols, which involve an extraction with acetonitrile followed by a cleanup step using solid-phase extraction (SPE) cartridges. nih.gov
Analysis is typically performed using a reverse-phase C18 column with a gradient elution. Positive electrospray ionization (ESI+) is commonly used, and quantification is achieved through multiple reaction monitoring (MRM), which enhances specificity. The use of isotopically labeled internal standards for both the parent compound and its metabolites is a key component of robust quantification, compensating for matrix effects and variations in instrument response. ashs.orgepa.gov These methods achieve very low limits of quantification, often in the sub-ppb range (e.g., 0.001 to 0.05 ng/mL in water). nih.govepa.gov
As GC is not suitable for analyzing the non-volatile parent compound and its primary metabolites, GC-MS is not a standard technique used in this context.
| Matrix | Extraction/Cleanup | Analytical Column | Ionization Mode | Analytes Measured | LOQ | Reference |
|---|---|---|---|---|---|---|
| Soil, Water, Fruits | Modified QuEChERS | Not Specified | ESI+ | Indaziflam + 5 metabolites | 0.01–1.01 µg/kg | (From initial search) |
| Palm Oil | QuEChERS or C18 SPE | Not Specified | ESI+ | Indaziflam, IND-carboxylic acid, diaminotriazine, triazine indanone | 0.001 - 0.005 mg/kg | nih.gov |
| Soil | Acetonitrile/Water Microwave Extraction | Synergy Fusion-RP | ESI+ | Indaziflam + metabolites | Not Specified | ashs.org |
| Water | Direct Injection (Internal Standard Fortification) | Not Specified | ESI+ | Indaziflam + 5 metabolites | 0.05 ng/mL | epa.gov |
Spectroscopic Approaches for Structural and Environmental Studies
Spectroscopic techniques are indispensable for elucidating the chemical structures of novel metabolites and for investigating the molecular-level interactions of indaziflam with environmental components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the de novo structural elucidation of organic molecules, including herbicide metabolites. While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the precise arrangement of atoms and their connectivity within a molecule.
The process of elucidating a novel metabolite structure involves a suite of NMR experiments. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types and number of protons and carbons. Two-dimensional (2D) NMR experiments are then used to piece the structure together:
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting different molecular fragments.
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the molecular interactions between herbicides and soil components. By measuring the absorption of infrared radiation by a sample, FTIR can identify the functional groups present in a molecule and detect changes in their vibrational frequencies that occur upon binding or interaction with other substances.
In the context of indaziflam research, FTIR can be applied to study its sorption mechanisms on soil constituents like clay minerals and organic matter. For example, shifts in the vibrational bands corresponding to C=O, N-H, or C-N groups in indaziflam upon adsorption to soil could indicate which parts of the molecule are involved in the binding.
Research on other herbicides has demonstrated the utility of FTIR in this area. Studies have used FTIR to suggest that an increase in surface oxygen groups on biochar, an amendment added to soil, can enhance the sorption of certain herbicides through charge-based interactions. researchgate.net This same principle can be applied to indaziflam to understand how its persistence and mobility are affected by different soil types and amendments. By analyzing the FTIR spectra of indaziflam in the presence of various soil components, researchers can gain molecular-level insights into the environmental fate of the herbicide.
UV-Vis Spectroscopy for Concentration Determination in Solution
Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a robust and widely used method for the quantitative analysis of indaziflam in environmental and biological samples. This technique relies on the principle that indaziflam absorbs light in the UV spectrum, and the amount of light absorbed is directly proportional to its concentration in a solution.
The methodology typically involves extracting indaziflam from a sample matrix (such as soil or plant tissue) using an appropriate solvent, followed by a clean-up step to remove interfering substances. journaljeai.com The extract is then injected into an HPLC system, which separates indaziflam from other components. As the separated compound elutes from the HPLC column, it passes through a UV-Vis detector set to a specific wavelength where indaziflam exhibits maximum absorbance (λmax). The detector measures the absorbance, and the resulting peak area is compared to a calibration curve generated from standards of known concentrations to determine the exact amount of indaziflam in the sample. scielo.br
Research has established validated HPLC-UV/Vis methods for detecting indaziflam residues. For instance, a method for analyzing indaziflam in soil used a mobile phase of acetonitrile and acidified water, with detection at a wavelength of 278 nm. journaljeai.comscielo.br Such methods are valued for their accuracy, precision, and selectivity in routine residue analysis. journaljeai.com
| Parameter | Condition | Reference |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis) | journaljeai.com |
| Mobile Phase | Acetonitrile and water (acidified with 0.01% acetic acid) (60:40 v/v) | scielo.br |
| Column | C18 stainless steel column | scielo.br |
| Detection Wavelength (λmax) | 278 nm | sszp.eu |
| Application | Quantification of indaziflam residues in soil and water samples | journaljeai.comscielo.br |
Bioanalytical Methods for Mechanistic Investigations
Understanding the precise mechanisms through which indaziflam inhibits cellulose (B213188) biosynthesis requires advanced bioanalytical methods that allow for observation and measurement at the cellular and molecular levels.
Fluorescence microscopy is a critical tool for visualizing the effects of indaziflam on plant cells in real-time. This technique utilizes fluorescently labeled molecules to observe the location and dynamics of specific cellular components. In the context of indaziflam research, it has been instrumental in monitoring the behavior of the cellulose synthase (CESA) complex, the enzyme machinery responsible for producing cellulose at the plasma membrane. nih.govdovepress.com
Researchers have engineered plants to express CESA proteins fused with a Yellow Fluorescent Protein (YFP), such as YFP:CESA6. nih.gov Using confocal microscopy, the movement and distribution of these fluorescently tagged CESA complexes can be tracked. Studies have shown that treatment with indaziflam leads to a significant reduction in the velocity of CESA particles moving along the plasma membrane. nih.govresearchgate.net Uniquely, unlike other cellulose biosynthesis inhibitors (CBIs) that cause CESA particles to be cleared from the plasma membrane, indaziflam causes an atypical increase in the density of these complexes. nih.govresearchgate.net This suggests that indaziflam's mechanism involves impairing the function and movement of the CESA complexes without immediately removing them. dovepress.com
| Observation | Methodology | Finding | Reference |
|---|---|---|---|
| CESA Particle Velocity | Live-cell imaging of plants expressing YFP:CESA6 | Indaziflam caused a significant reduction in the velocity of CESA particles at the plasma membrane. | nih.govnih.gov |
| CESA Particle Density | Confocal microscopy analysis of YFP:CESA6 particles | Indaziflam treatment resulted in a 30% greater density of CESA particles (1.29 ± 0.02 μm−2) compared to controls (0.93 ± 0.02 μm−2). | nih.gov |
| Microtubule Coincidence | Dual labeling with YFP:CESA6 and RFP:TUA5 | The rate of CESA particles moving along microtubules was reduced, a phenotype independent of the protein CSI1. | oup.com |
| Cellular Morphology | Fluorescence microscopy of treated plant tissues | Confirmed aberrant root and cell morphology, and radial swelling, which are characteristic effects of CBIs. | nih.gov |
To understand the downstream cellular responses to indaziflam, molecular biology techniques are employed to analyze changes in gene expression. When cellulose synthesis is inhibited, plants often activate complex stress-response pathways. Techniques like whole-genome microarray analysis and Reverse Transcription Polymerase Chain Reaction (RT-PCR) can quantify the expression levels of thousands of genes simultaneously.
While specific genome-wide expression studies for indaziflam are not as prevalent, research on other CBIs like isoxaben (B1672637) and thaxtomin A provides a strong model for the expected effects. These studies show that inhibition of cellulose synthesis leads to the upregulation of a common set of genes. nih.gov These include genes related to:
Cell wall modification: Genes encoding proteins that remodel or repair the cell wall.
Defense and stress responses: Transcription factors and signaling components typically activated by biotic and abiotic stressors.
Calcium signaling: Genes for calcium-binding proteins, indicating a role for calcium as a secondary messenger in the stress response.
Programmed cell death: Genes that are involved in initiating cell death pathways in response to severe cellular damage. nih.gov
Forward genetic screens are another powerful molecular tool. By exposing a large population of chemically mutagenized plants (e.g., Arabidopsis thaliana) to indaziflam, researchers can select for resistant individuals. scholaris.ca Sequencing the genomes of these resistant mutants can identify the specific gene (and often the specific mutation) that confers resistance, thereby pinpointing the herbicide's molecular target or components of the pathway it affects. scholaris.cagulilab.org
Isotopic tracing is a definitive method for tracking the metabolic fate of a compound within an organism and for measuring the impact of that compound on specific metabolic pathways. This technique involves using molecules in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C instead of ¹²C, or ¹⁴C instead of ¹²C).
Two primary applications of isotopic tracing are used in indaziflam research:
Measuring the effect on cellulose synthesis: To directly confirm that indaziflam inhibits cellulose production, plant seedlings can be fed with glucose labeled with a radioactive isotope, such as [¹⁴C]Glucose. nih.gov Cellulose is a polymer of glucose. By measuring the amount of radioactivity incorporated into the acid-insoluble cellulose fraction of the plant cell wall over time, researchers can quantify the rate of cellulose synthesis. Studies have demonstrated that indaziflam treatment rapidly and significantly reduces the incorporation of [¹⁴C]Glucose into cellulose in a dose-dependent manner, providing direct evidence of its mode of action. nih.gov
Elucidating the metabolic fate of indaziflam: To understand how plants and other organisms break down indaziflam, the herbicide itself can be synthesized with an isotopic label (e.g., on the triazine ring). regulations.gov When this labeled indaziflam is applied to a plant or fed to an animal, its journey through various metabolic pathways can be traced. By extracting and analyzing the tissues using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can identify the various metabolites that are formed. This has been used to show that in plants, a primary metabolic pathway involves the cleavage of the indane ring to form metabolites such as 1-fluoroethyl-1,3,5-triazine-2,4-diamine (FDAT). regulations.gov
Future Research Directions and Theoretical Advancements
Development of Resistance Mitigation Strategies
The emergence of weed populations resistant to herbicides is a significant challenge in agricultural and land management systems. While Indaziflam (B594824) offers a unique mode of action (cellulose biosynthesis inhibition), cases of reduced sensitivity and resistance have been reported, notably in annual bluegrass (Poa annua L.) cambridge.orgresearchgate.net. Future research is critical to understand the mechanisms conferring Indaziflam resistance, which may involve target-site mutations, non-target-site mechanisms like enhanced metabolism or reduced translocation, or gene amplification mdpi.compreprints.org. Studies are needed to identify the specific genetic and biochemical pathways involved in resistant weed biotypes. This knowledge will inform the development of effective resistance mitigation strategies, including optimizing herbicide rotation programs with diverse modes of action and integrating non-chemical control methods cambridge.orgresearchgate.netmdpi.compreprints.org. Research should also explore the potential for cross-resistance with other herbicide classes and develop predictive tools to assess resistance risk in different weed populations and environments.
Elucidation of Novel Indaziflam Degradation Pathways
Understanding the degradation pathways of Indaziflam in the environment is crucial for predicting its persistence and potential impact. Current research indicates that Indaziflam dissipates in soil primarily through biotic degradation and leaching, and in water through photolysis, with several major metabolites identified mass.govapvma.gov.auawsjournal.org. Future research should aim to fully elucidate novel or minor degradation pathways that may occur under specific environmental conditions, such as anaerobic environments or in the presence of specific microbial communities. mass.gov. Investigating the enzymes and microorganisms responsible for biotic degradation can open avenues for enhancing bioremediation strategies if needed. Furthermore, research into the fate and behavior of Indaziflam's metabolites is essential, as some degradates may exhibit different mobility and persistence characteristics than the parent compound mass.govapvma.gov.au.
Predictive Modeling of Environmental Fate and Ecological Impact
Accurate prediction of Indaziflam's environmental fate and potential ecological impact is vital for sustainable use and risk assessment. Predictive models currently utilize environmental fate studies and parameters to estimate concentrations in soil and water mass.govresearchgate.netusda.gov. Future research should focus on refining these models by incorporating more detailed data on soil properties, microbial activity, hydrological processes, and climatic variations across diverse landscapes awsjournal.orgtandfonline.com. Improving the accuracy of these models will allow for better prediction of Indaziflam's persistence, mobility, and potential for off-site movement. Furthermore, theoretical advancements in ecological risk assessment models are needed to better evaluate the potential impacts of Indaziflam and its metabolites on non-target organisms, including aquatic life, terrestrial plants, and soil invertebrates, considering both acute and chronic exposures mass.govbouldercounty.govnih.gov. This includes developing models that can assess effects at higher levels of biological organization and across longer time scales researchgate.net.
Exploration of Indaziflam's Influence on Soil Microbiome Dynamics
The soil microbiome plays a critical role in nutrient cycling, soil health, and plant growth. Research has shown that Indaziflam application can significantly alter the composition of soil microbial communities and affect nitrogen dynamics bouldercounty.govnih.govnih.govfrontiersin.org. Future research should delve deeper into the specific mechanisms by which Indaziflam influences soil microbial dynamics. This includes identifying the microbial taxa that are most sensitive or resilient to Indaziflam exposure and understanding how these shifts in community structure affect key soil functions, such as carbon and nitrogen mineralization bouldercounty.govnih.govnih.govfrontiersin.org. Studies should also investigate the potential for the soil microbiome to adapt and contribute to Indaziflam degradation over time. Long-term monitoring studies are needed to assess the persistence of changes in the soil microbiome following Indaziflam application and their implications for ecosystem health and functioning bouldercounty.govnih.govfrontiersin.org.
Integration of Omics Technologies in Mechanistic Research
The application of omics technologies (genomics, transcriptomics, proteomics, metabolomics) holds significant promise for advancing the mechanistic understanding of Indaziflam's effects and the responses of organisms to its presence bioone.orgwssa.netresearchgate.net. Future research should integrate these technologies to gain comprehensive insights into Indaziflam's mode of action at the molecular level in target weeds and its interactions with non-target plants and soil microorganisms bioone.orgresearchgate.net. For instance, transcriptomics and proteomics can reveal changes in gene and protein expression related to herbicide metabolism or tolerance, while metabolomics can identify altered metabolic pathways bioone.orgresearchgate.net. In the context of soil microbiology, metagenomics and metatranscriptomics can provide detailed information on the genetic potential and activity of microbial communities in response to Indaziflam researchgate.net. This integrated omics approach can provide a holistic understanding of the complex biological interactions influenced by Indaziflam and inform the development of more targeted and sustainable weed management strategies bioone.orgresearchgate.net.
Advanced Remote Sensing and Geospatial Methodologies for Environmental Monitoring
Advanced remote sensing and geospatial methodologies offer powerful tools for monitoring weed infestations, assessing herbicide efficacy, and tracking the environmental distribution of herbicides researchgate.netmdpi.compreprints.orgresearchgate.netpreprints.org. Future research should explore the integration of high-resolution remote sensing data (e.g., hyperspectral, multispectral, thermal imaging) with geospatial modeling to improve the detection and mapping of weed species, including those potentially resistant to Indaziflam mdpi.compreprints.orgresearchgate.netpreprints.org. These technologies can also be used to monitor plant health and stress, potentially indicating herbicide exposure or efficacy over large areas mdpi.compreprints.org. Furthermore, geospatial methodologies can be applied to model and visualize the potential movement and distribution of Indaziflam in the environment based on factors like soil type, topography, and weather patterns researchgate.net. The integration of remote sensing data with environmental fate models can enhance the accuracy of predictions and support spatially explicit risk assessments and targeted application strategies researchgate.netmdpi.compreprints.orgpreprints.org.
Q & A
Q. How does Alion Science and Technology approach experimental design in environmental sensing projects?
this compound employs rigorous experimental frameworks to ensure data validity and reproducibility. For example, in oil spill detection projects, this compound tested sensors under real-world conditions (e.g., wave action) to measure oil slick thickness and discharge composition. Experimental protocols included iterative testing of commercial sensors integrated with custom data analysis software and automated control systems. Researchers should prioritize:
- Defining measurable parameters (e.g., oil percentage in discharge hoses).
- Incorporating redundancy for sensor reliability in dynamic environments.
- Documenting limitations (e.g., wave interference) to refine future designs . Table 1: Key Parameters in this compound’s Oil Sensor Testing
| Parameter | Measurement Method | Outcome |
|---|---|---|
| Slick Thickness | Contact-based sensors | Affected by wave action (10-15% error) |
| Oil Discharge Composition | Spectral analysis | 85-90% accuracy in controlled conditions |
Q. What methodologies are recommended for ensuring reproducibility in complex data analyses?
this compound emphasizes structured documentation and data sharing. For instance, their research teams follow guidelines similar to academic journals, such as:
- Detailing experimental procedures in appendices or supplementary materials.
- Using standardized tools (e.g., Hadoop, ELK Stack) for scalable data processing.
- Validating results through peer review and cross-referencing with historical datasets. Researchers should adopt version-controlled workflows and transparent metadata tagging to enhance reproducibility .
Advanced Research Questions
Q. How can advanced statistical tests like Anderson-Darling validate material data distributions in reliability engineering?
this compound’s reliability engineering team, led by Dr. Jorge Luis Romeu, applies goodness-of-fit tests (e.g., Anderson-Darling) to assess material failure distributions. Key steps include:
- Collecting failure-time data under stress conditions.
- Fitting distributions (Weibull, log-normal) and testing hypotheses.
- Using Transfinite Visualyse or custom Python/R scripts for simulation. Example Workflow:
- Hypothesis: Material fatigue follows a Weibull distribution.
- Test statistic: Compute Anderson-Darling .
- Critical value: Compare against significance thresholds (α=0.05). This method identifies non-conforming datasets, enabling corrective design adjustments .
Q. What role does discrete-event simulation play in modeling human-system interactions for defense applications?
this compound uses Micro Saint Sharp software to simulate human-system workflows, such as military training protocols. The methodology involves:
- Defining event triggers (e.g., operator decisions, system failures).
- Incorporating probability distributions for variables (e.g., response times).
- Running sensitivity analyses to optimize resource allocation. Case Study: A defense logistics model reduced processing delays by 30% by simulating personnel-task interactions and adjusting staffing thresholds .
Q. How can AI-driven signal processing enhance RF communication in congested spectra?
this compound’s AI networks analyze raw in-phase/quadrature (IQ) data to isolate signals in noisy environments (-10dB to +10dB SNR). Techniques include:
- Training convolutional neural networks (CNNs) on labeled SNR datasets.
- Deploying hybrid architectures (e.g., LSTM for temporal noise filtering).
- Validating with DoD-approved RF parameters. Table 2: AI Performance in Signal Detection
| SNR (dB) | Detection Accuracy | False Positive Rate |
|---|---|---|
| +10 | 98% | 1.2% |
| 0 | 85% | 5.8% |
| -10 | 63% | 12.4% |
| This approach is critical for defense applications requiring real-time signal prioritization . |
Methodological Considerations
- Data Contradiction Analysis : this compound resolves conflicting datasets by applying Bayesian inference to weigh evidence quality (e.g., sensor reliability scores) and update prior probabilities .
- Interdisciplinary Collaboration : Projects like the IceHorse Project integrate marine engineering, AI, and environmental science, requiring cross-functional teams to align objectives and metrics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
